N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride
Overview
Description
N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N4O and its molecular weight is 335.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Separation Techniques A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride, demonstrating its potential in quality control for pharmaceuticals (Ye et al., 2012).
Anti-Angiogenic and DNA Cleavage Studies Research on novel derivatives, including this compound, showed significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Metabolic Pathways in Drug Development A study on flumatinib, a tyrosine kinase inhibitor, revealed insights into the metabolism of related compounds, including N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride, which is crucial for understanding drug interactions and efficacy (Gong et al., 2010).
Novel Syntheses for CNS Therapeutics The synthesis of glycine transporter 1 inhibitors, including this compound, was reported, highlighting its potential application in treating CNS disorders (Yamamoto et al., 2016).
Muscarinic Receptor Antagonists Synthesis A study synthesized several compounds, including N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride, to evaluate their activity as M3 muscarinic receptor antagonists, indicating a potential application in treating gastrointestinal disorders (Broadley et al., 2011).
Antimicrobial Applications Research into the synthesis of novel pyrido[1,2-a]pyrimidin-4-one derivatives, including this compound, showed antimicrobial activity, suggesting its use in developing new antimicrobial agents (Krishnamurthy et al., 2011).
Plant Growth Stimulating Effects A study synthesized new derivatives, including N-Methyl-3-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-propionamide dihydrochloride, and observed pronounced plant growth-stimulating effects (Pivazyan et al., 2019).
properties
IUPAC Name |
N-methyl-3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O.2ClH/c1-10-17-12(3-4-14(19)15-2)9-13(18-10)11-5-7-16-8-6-11;;/h9,11,16H,3-8H2,1-2H3,(H,15,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBOBTSGNKAYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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